N-(2,6-difluorobenzyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14833097
Molecular Formula: C13H12F2N2OS
Molecular Weight: 282.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F2N2OS |
|---|---|
| Molecular Weight | 282.31 g/mol |
| IUPAC Name | N-[(2,6-difluorophenyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H12F2N2OS/c1-7-12(19-8(2)17-7)13(18)16-6-9-10(14)4-3-5-11(9)15/h3-5H,6H2,1-2H3,(H,16,18) |
| Standard InChI Key | KSBFUXWJXKLQRI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)NCC2=C(C=CC=C2F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₃H₁₂F₂N₂OS and a molecular weight of 282.31 g/mol . Its IUPAC name, N-[(2,6-difluorophenyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide, reflects the substitution pattern:
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A 2,4-dimethylthiazole ring at position 5.
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A 2,6-difluorobenzyl group attached via the carboxamide moiety.
Structural Characterization
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Key Functional Groups:
Synthesis and Manufacturing
Representative Reaction Scheme:
Physicochemical Properties
Lipophilicity and Solubility
| Property | Value | Method/Reference |
|---|---|---|
| XLogP3 | 2.8 (estimated) | Computed via PubChem |
| Water Solubility | 0.05 mg/mL (25°C) | Predicted (ALOGPS) |
| pKa | 3.1 (carboxamide) | ChemAxon Calculator |
Stability
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Thermal Stability: Stable up to 200°C (TGA).
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Photostability: Susceptible to UV degradation due to the thiazole ring .
Biological Activity and Mechanisms
Anti-Inflammatory Activity
Applications in Drug Discovery
Therapeutic Targets
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Autoimmune Diseases: Potential use in rheumatoid arthritis and psoriasis due to JAK inhibition .
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Oncology: Kinase inhibitors are explored for hematologic malignancies .
Patent Landscape
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